molecular formula C13H6F2N4OS B11460254 6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11460254
M. Wt: 304.28 g/mol
InChI Key: LUSJVALLJSTACK-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring fused with a thiadiazole ring, and it is substituted with a difluorophenyl group and a furan ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by treatment with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with sulfur and an appropriate halogenated compound.

    Introduction of Substituents: The difluorophenyl and furan groups are introduced through nucleophilic substitution reactions, using appropriate fluorinated and furan-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the difluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and furan groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The triazole and thiadiazole rings may also contribute to the compound’s ability to form stable complexes with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a thiadiazine ring instead of a thiadiazole ring.

Uniqueness

The uniqueness of 6-(3,4-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of functional groups and ring systems, which impart distinct chemical reactivity and biological activity. The presence of both difluorophenyl and furan groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H6F2N4OS

Molecular Weight

304.28 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N4OS/c14-8-4-3-7(6-9(8)15)12-18-19-11(10-2-1-5-20-10)16-17-13(19)21-12/h1-6H

InChI Key

LUSJVALLJSTACK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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